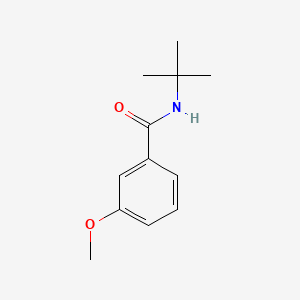

N-tert-Butyl-3-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIKDPUJFNWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342814 | |

| Record name | N-tert-Butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49834-28-8 | |

| Record name | N-tert-Butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-tert-Butyl-3-methoxybenzamide CAS number and properties

CAS Number: 49834-28-8

This technical guide provides a comprehensive overview of N-tert-Butyl-3-methoxybenzamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, potential biological activities, and safety information.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 49834-28-8 | [1] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Note: The absence of specific melting and boiling points in the literature suggests that this compound may be primarily used as an intermediate in synthesis rather than a final product with extensively characterized physical properties. For the related compound, N-tert-butylbenzamide, a melting point of 133-135 °C has been reported.[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.34-7.25 (m, 2H), 7.20 (d, J = 7.6 Hz, 1H), 7.03-6.96 (m, 1H), 6.01 (s, 1H), 3.82 (s, 3H), 1.46 (s, 9H).[4]

¹³C NMR (100 MHz, CDCl₃): δ 166.6, 159.7, 137.3, 129.3, 118.5, 113.8, 111.9, 55.2, 51.6, 28.8.[4]

Mass Spectrometry

While a full mass spectrum is not available, fragmentation patterns of similar compounds suggest that a prominent peak for the tert-butyl cation (m/z = 57) would be expected.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. A general and widely applicable method is the acylation of tert-butylamine with 3-methoxybenzoyl chloride.

Experimental Protocol: Acylation of tert-Butylamine

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

-

3-methoxybenzoyl chloride

-

tert-Butylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the tert-butylamine solution dropwise to the cooled 3-methoxybenzoyl chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities

While specific biological studies on this compound are limited, research on the closely related compound, 3-methoxybenzamide (3-MBA), suggests potential therapeutic applications. It is important to note that the biological activities of this compound are inferred from these studies and require experimental validation.

ADP-Ribosyltransferase Inhibition

3-Methoxybenzamide is a known inhibitor of ADP-ribosyltransferases (ADPRTs), a family of enzymes involved in various cellular processes, including DNA repair and cell signaling.[5][6] Inhibition of these enzymes has been a target for cancer therapy. The IC₅₀ of benzamide, a related compound, for poly(ADP-ribose) polymerase is 3.3 µM.[5]

Anti-inflammatory and Analgesic Properties

Derivatives of benzamide have been investigated for their anti-inflammatory and analgesic properties.[7][8] The mechanism of action may involve the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade.

Interaction with FtsZ Protein

Studies on 3-methoxybenzamide have shown that it can inhibit cell division in bacteria, such as Bacillus subtilis, by targeting the FtsZ protein.[9][10] FtsZ is a crucial protein that forms a ring structure at the site of cell division. Inhibition of FtsZ polymerization leads to filamentation of the bacteria and ultimately cell death, making it an attractive target for novel antibiotics.

Caption: Postulated mechanism of action on the FtsZ pathway.

Experimental Protocols for Biological Assays

The following are general protocols for assays that could be used to evaluate the biological activity of this compound, based on the activities of related compounds.

ADP-Ribosyltransferase (ADPRT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ADPRT enzymes.

-

Prepare a reaction mixture containing ADPRT enzyme, NAD⁺ (the substrate), and a suitable acceptor protein or DNA.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture to allow the enzymatic reaction to proceed.

-

Stop the reaction and quantify the amount of ADP-ribosylation, for example, by using a labeled NAD⁺ substrate and measuring the incorporation of the label into the acceptor molecule.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard model to assess the anti-inflammatory potential of a compound.

-

Administer this compound orally or intraperitoneally to a group of rodents (e.g., rats or mice).

-

After a set period, induce inflammation by injecting carrageenan into the paw of the animals.

-

Measure the paw volume at regular intervals after the carrageenan injection.

-

Compare the increase in paw volume in the treated group to a control group that received a vehicle. A reduction in paw edema indicates anti-inflammatory activity.

In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)

This model is used to screen for peripheral analgesic activity.

-

Administer this compound to a group of mice.

-

After a defined period, inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).

-

Count the number of writhes over a specific time period.

-

Compare the number of writhes in the treated group to a control group. A reduction in the number of writhes suggests analgesic activity.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be followed.[3][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

References

- 1. Buy this compound | 49834-28-8 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: 3-methoxy-N-tert-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-methoxy-N-tert-butylbenzamide. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

3-methoxy-N-tert-butylbenzamide is an organic compound featuring a benzamide core structure. Key structural features include a methoxy group at the meta-position of the benzene ring and a bulky tert-butyl group attached to the amide nitrogen.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-tert-butyl-3-methoxybenzamide[1] |

| CAS Number | 49834-28-8[1] |

| Molecular Formula | C₁₂H₁₇NO₂[1] |

| Molecular Weight | 207.27 g/mol [1] |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(=CC=C1)OC[1] |

| InChI | InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)[1] |

| InChI Key | BBJIKDPUJFNWSL-UHFFFAOYSA-N[1] |

The presence of the methoxy group can enhance the electrophilic character of the aromatic ring, while the tert-butyl group introduces significant steric bulk and lipophilicity, which can influence the molecule's reactivity and biological interactions.[1]

Physicochemical Properties

| Property | Value |

| Molecular Weight | 207.27 g/mol [1] |

Synthesis and Reactivity

Synthesis Pathway

The synthesis of 3-methoxy-N-tert-butylbenzamide can be achieved through the amidation of 3-methoxybenzoyl chloride with tert-butylamine. This is a standard method for forming amide bonds.

Experimental Protocol: Synthesis of 3-methoxy-N-tert-butylbenzamide

This is a generalized protocol and may require optimization.

-

Dissolution: Dissolve 3-methoxybenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: Slowly add tert-butylamine to the cooled solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) may be used to neutralize the hydrochloric acid byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid chloride, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure 3-methoxy-N-tert-butylbenzamide.

Reactivity

As an amide, 3-methoxy-N-tert-butylbenzamide is expected to undergo typical amide reactions such as hydrolysis under acidic or basic conditions, although the steric hindrance from the tert-butyl group may slow the reaction rate. The methoxy group can influence electrophilic aromatic substitution reactions on the benzene ring.[1]

Spectroscopic Data

Note: Specific experimental spectra for 3-methoxy-N-tert-butylbenzamide are not widely published. The following are predicted key characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons |

| ~5.9 | br s | 1H | N-H proton |

| ~3.8 | s | 3H | Methoxy (-OCH₃) protons |

| ~1.4 | s | 9H | tert-butyl (-C(CH₃)₃) protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carbonyl carbon (C=O) |

| ~160 | Aromatic carbon attached to -OCH₃ |

| ~110-135 | Other aromatic carbons |

| ~55 | Methoxy carbon (-OCH₃) |

| ~52 | Quaternary carbon of tert-butyl group |

| ~29 | Methyl carbons of tert-butyl group |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2950 | Aliphatic C-H stretch |

| ~1640 | C=O stretch (Amide I) |

| ~1540 | N-H bend (Amide II) |

| ~1250 | C-O stretch (Aryl ether) |

Biological Activity and Potential Applications

Research suggests that 3-methoxy-N-tert-butylbenzamide may possess anti-inflammatory and analgesic properties.[1] Its structural motifs are found in various biologically active compounds, indicating potential for interaction with biological targets involved in pain and inflammation pathways.[1] However, detailed studies on its mechanism of action and specific biological targets are not yet publicly available.

Logical Relationship of Structural Features to Bioactivity

References

N-tert-Butyl-3-methoxybenzamide: An In-depth Technical Guide on its Potential Mechanism of Action

Disclaimer: Publicly available scientific literature and database entries on the specific biological activities and mechanism of action for N-tert-Butyl-3-methoxybenzamide are limited. This guide, therefore, provides an in-depth analysis based on structurally related N-tert-butyl benzamide derivatives and analogous compounds with known pharmacological properties. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations.

Executive Summary

This compound is a benzamide derivative with potential therapeutic applications as an anti-inflammatory and analgesic agent. While direct experimental evidence for its mechanism of action is not extensively documented, analysis of structurally similar compounds suggests potential interactions with key inflammatory pathways. This guide synthesizes available data on analogous compounds to propose a putative mechanism of action for this compound, focusing on the inhibition of pro-inflammatory mediators. The primary proposed mechanisms, based on related structures, include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

Proposed Mechanism of Action

Based on studies of related benzamide structures, the anti-inflammatory and potential analgesic effects of this compound are likely mediated through one or more of the following pathways:

Inhibition of Cyclooxygenase (COX) Enzymes

A plausible mechanism for the anti-inflammatory activity of this compound is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. In silico docking studies on structurally related tert-butyl (substituted benzamido)phenylcarbamates suggest a potential binding to and inhibition of the COX-2 enzyme.[1]

Caption: Proposed inhibition of the COX pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Benzamides as a class of compounds have been reported to possess anti-inflammatory properties through the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a critical role in regulating the immune response to infection and inflammation. Inhibition of NF-κB can lead to a downstream reduction in the expression of various pro-inflammatory genes, including cytokines and chemokines.

Caption: Proposed modulation of the NF-κB signaling pathway by benzamides.

Quantitative Data from Structurally Related Compounds

Table 1: In Vivo Anti-inflammatory Activity of Tert-butyl (substituted benzamido)phenylcarbamate Derivatives

| Compound ID | Substitution on Benzamido Moiety | % Inhibition of Paw Edema (at 12h) |

| 4a | 4-Fluoro | 54.13 |

| 4b | 4-Chloro | 40.11 |

| 4c | 4-Bromo | 46.52 |

| 4d | 2-Iodo | 53.59 |

| 4e | 4-Nitro | 39.02 |

| 4f | Dodecanamido | 53.80 |

| 4g | 2-Phenylacetamido | 46.52 |

| 4h | 2-(Naphthalen-1-yl)acetamido | 53.37 |

| 4i | 4-(1H-indol-2-yl)butanamido | 54.24 |

| 4j | 2-Bromoacetamido | 53.59 |

| Indomethacin | Standard Drug | 54.24 |

| Data extracted from Bhookya et al., 2017.[1] |

Experimental Protocols for Analogous Compounds

The following is a detailed methodology for a key in vivo anti-inflammatory assay performed on structurally related compounds, as described by Bhookya et al. (2017).[1]

Carrageenan-Induced Rat Paw Edema Assay

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of test compounds by measuring the reduction of carrageenan-induced paw edema in rats.

Materials:

-

Wistar albino rats (150-200 g)

-

1% (w/v) Carrageenan suspension in normal saline

-

Test compounds (e.g., tert-butyl (substituted benzamido)phenylcarbamates)

-

Standard drug (Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals for 12 hours before the experiment, with free access to water.

-

Grouping: Divide the rats into groups (n=6), including a control group, a standard drug group, and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug intraperitoneally at a specified dose (e.g., 100 mg/kg). The control group receives only the vehicle.

-

Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, 6, and 12 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the available data on structurally related compounds provide a strong foundation for future research. The proposed mechanisms, including COX inhibition and NF-κB modulation, offer promising avenues for investigation.

Future research should focus on:

-

In vitro enzyme assays: To directly assess the inhibitory activity of this compound against COX-1 and COX-2.

-

Cell-based assays: To investigate the effect of the compound on NF-κB activation and the expression of downstream pro-inflammatory genes in relevant cell lines (e.g., macrophages).

-

In vivo analgesic models: To evaluate the potential pain-relieving properties of the compound in established models of nociception.

-

Structure-activity relationship (SAR) studies: To synthesize and test derivatives of this compound to optimize potency and selectivity.

By pursuing these lines of inquiry, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

N-tert-Butyl-3-methoxybenzamide: A Technical Guide to Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-Butyl-3-methoxybenzamide is a synthetic compound with potential therapeutic applications stemming from its structural similarity to known bioactive molecules. While direct experimental data on its specific biological targets remains limited in publicly accessible literature, its chemical structure, featuring a benzamide core, suggests several plausible mechanisms of action. This technical guide consolidates information on its potential biological targets, drawing inferences from the activities of structurally related compounds. The primary putative targets identified are Poly(ADP-ribose) polymerases (PARPs) and the bacterial cell division protein FtsZ. Furthermore, its reported anti-inflammatory and analgesic properties suggest possible interactions with enzymes in the prostaglandin synthesis pathway, such as cyclooxygenases (COX). This document provides a comprehensive overview of these potential targets, including relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for target validation.

Potential Biological Target: Poly(ADP-ribose) Polymerase (PARP)

The benzamide moiety is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA repair and the maintenance of genomic stability.[1] The structural similarity of this compound to known PARP inhibitors suggests it may also exhibit inhibitory activity against these enzymes.

PARP Signaling Pathway in DNA Damage Response

Upon DNA damage, PARP1 is recruited to the site of the lesion. It catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains.[2] This PARylation event serves as a scaffold to recruit other DNA repair proteins, initiating the repair process.[2][3] Inhibition of PARP activity leads to the accumulation of unrepaired single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, a mechanism that is particularly effective in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[3]

Quantitative Data for Analogous Compounds

Direct quantitative data for this compound is not currently available. However, data for the closely related compound, 3-aminobenzamide (a known PARP inhibitor), provides a point of reference.

| Compound | Target | Assay Type | IC50 | Reference |

| 3-Aminobenzamide | PARP1 | Enzyme Activity Assay | ~1-10 µM | [4] |

Experimental Protocol: In Vitro PARP1 Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and can be used to determine the inhibitory potential of this compound against PARP1.[5]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Histone-coated 96-well white plates

-

Biotinylated NAD+

-

This compound (dissolved in DMSO)

-

PARP assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader capable of measuring luminescence

Procedure:

-

Plate Preparation: Wash the histone-coated wells with wash buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a vehicle control (DMSO).

-

Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Add the master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Wash the wells and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Signal Generation: Wash the wells and add the chemiluminescent HRP substrate.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Potential Biological Target: Bacterial Cell Division Protein FtsZ

The benzamide scaffold is also a known inhibitor of the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin.[6][7] FtsZ is essential for bacterial cytokinesis and represents a promising target for novel antibiotics. The activity of 3-methoxybenzamide against Bacillus subtilis suggests that this compound may also target FtsZ.[6][7]

FtsZ Polymerization and Cell Division Pathway

FtsZ monomers polymerize in a GTP-dependent manner to form a contractile ring (the Z-ring) at the mid-cell.[8][9] The Z-ring serves as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome.[10] The divisome then directs the synthesis of the new cell wall, leading to septum formation and cell division.[10] Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation and leads to bacterial cell filamentation and ultimately cell death.[9]

Quantitative Data for Analogous Compounds

While specific data for this compound is unavailable, 3-methoxybenzamide has been shown to inhibit the growth of Bacillus subtilis at millimolar concentrations, leading to filamentation.

| Compound | Organism | Assay Type | MIC | Reference |

| 3-Methoxybenzamide | Bacillus subtilis | Broth microdilution | ≥5 mM | [11] |

Experimental Protocol: FtsZ GTPase Activity Assay (Malachite Green-based)

This protocol measures the GTPase activity of FtsZ, which is coupled to its polymerization dynamics.[12][13]

Materials:

-

Purified FtsZ protein

-

GTP solution

-

This compound (dissolved in DMSO)

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Reaction Setup: In a 96-well plate, add FtsZ protein and serial dilutions of this compound in polymerization buffer. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding GTP to all wells.

-

Time-course Measurement: At various time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction in designated wells by adding the Malachite Green reagent.

-

Color Development: Allow the color to develop for 20-30 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate released. Calculate the rate of GTP hydrolysis for each inhibitor concentration and determine the IC50 value.

Potential Biological Target: Cyclooxygenase (COX) Enzymes

The reported anti-inflammatory and analgesic properties of this compound suggest that it may interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[14] These enzymes are responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[15]

Prostaglandin Synthesis Pathway

Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane.[16] COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[17][18] Prostaglandins, such as PGE2, are then synthesized by specific prostaglandin synthases and act on their respective receptors to mediate inflammatory responses.[16][18]

Quantitative Data for Analogous Compounds

Specific COX inhibition data for this compound is not available. The inhibitory activity would need to be determined experimentally.

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

This protocol provides a method for screening the inhibitory activity of this compound against COX-1 and COX-2.[19]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX assay buffer

-

Heme cofactor

-

Fluorometric probe (e.g., ADHP)

-

Arachidonic acid (substrate)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare working solutions of COX-1 and COX-2 enzymes. Prepare serial dilutions of this compound.

-

Reaction Setup: In a 96-well plate, add the COX assay buffer, heme, and the fluorometric probe. Add the test inhibitor dilutions to the respective wells.

-

Enzyme Addition: Add the COX enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at the assay temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Conclusion

Based on its chemical structure, this compound holds promise as a modulator of several key biological targets. The most compelling evidence points towards the potential inhibition of PARP enzymes and the bacterial cell division protein FtsZ. Its reported anti-inflammatory effects also warrant investigation into its activity against enzymes of the prostaglandin synthesis pathway. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential biological activities. Further research is essential to elucidate the precise mechanism of action and to validate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beyond force generation: Why is a dynamic ring of FtsZ polymers essential for bacterial cytokinesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Buy this compound | 49834-28-8 [smolecule.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Prostaglandin - Wikipedia [en.wikipedia.org]

- 17. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 18. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

N-tert-Butyl-3-methoxybenzamide: A Technical Overview as a Putative PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-3-methoxybenzamide is a small molecule that has been identified as a compound with potential anticancer properties. Its mechanism of action is suggested to involve the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR). PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This technical guide provides an in-depth overview of the core concepts surrounding this compound's putative role as a PARP inhibitor, including the underlying mechanism of action, relevant (though limited for this specific compound) biological data, and detailed experimental protocols for characterization. While research has indicated selective toxicity of this compound against certain cancer cell lines, it is important to note that comprehensive data on its direct enzymatic inhibition of PARP1 is not extensively available in peer-reviewed literature.

The Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in response to DNA damage. PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effectuate repair through the Base Excision Repair (BER) pathway.

The therapeutic strategy of PARP inhibition is rooted in the concept of "synthetic lethality". This occurs when the simultaneous loss of two genes (or pathways) is lethal to a cell, while the loss of either one alone is not. In the context of cancer therapy, many tumors have mutations in genes responsible for the Homologous Recombination (HR) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs). The most well-known of these genes are BRCA1 and BRCA2.

When PARP is inhibited in a cell, SSBs that occur naturally are not efficiently repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of the replication fork, resulting in the formation of DSBs. In a healthy cell with a functional HR pathway, these DSBs can be effectively repaired. However, in a cancer cell with a deficient HR pathway (e.g., due to BRCA mutations), the cell is unable to repair these DSBs, leading to genomic instability and ultimately, apoptotic cell death.

This compound: Biological Activity

While direct enzymatic inhibition data for this compound on PARP1 is scarce in the public domain, studies have demonstrated its biological activity in cancer cell lines, suggesting a potential role as an anticancer agent. One study highlighted its selective toxicity against the MCF-7 breast cancer cell line, indicating effective inhibition of cell growth at low concentrations.[1] This antiproliferative effect is consistent with the expected outcome of PARP inhibition in cancer cells.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound. It is important to reiterate that this is cellular cytotoxicity data, not direct enzymatic inhibition of PARP.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | MCF-7 | Antiproliferative | Low µM | [1] |

For the purpose of comparison, the table below provides IC50 values for several well-characterized and clinically approved PARP inhibitors against the PARP1 enzyme.

| PARP Inhibitor | PARP1 IC50 (nM) |

| Olaparib | ~1-5 |

| Rucaparib | ~1.4 |

| Niraparib | ~3.8 |

| Talazoparib | ~0.57 |

Experimental Protocols

To rigorously characterize a putative PARP inhibitor like this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.

PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the PARP1 inhibitory activity of a compound by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

This compound (or other test inhibitors)

-

3-aminobenzamide (a known PARP inhibitor as a positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.

-

Add 25 µL of the diluted compounds to the histone-coated wells.

-

Add 25 µL of a solution containing the PARP1 enzyme and activated DNA to each well.

-

Initiate the PARylation reaction by adding 50 µL of the biotinylated NAD+ solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the wells again three times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, BRCA-deficient cell lines like CAPAN-1)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of the compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells for implantation (e.g., BRCA-deficient ovarian cancer cells)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

-

Measure the tumor volume and body weight of the mice 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like PAR levels).

-

Analyze the data for tumor growth inhibition and statistical significance.

Visualizations

Signaling Pathway Diagram

Caption: PARP1-mediated single-strand break repair pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for PARP inhibitor characterization.

Logical Relationship Diagram: Synthetic Lethality

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion and Future Directions

This compound shows promise as a potential anticancer agent, with evidence suggesting its activity may be mediated through the inhibition of PARP. However, to substantiate this claim and advance its development, a comprehensive characterization is imperative. Future research should focus on:

-

Direct Enzymatic Assays: Determining the IC50 value of this compound against PARP1 and other PARP family members to confirm its potency and selectivity.

-

Mechanism of Action Studies: Investigating the downstream effects of the compound on the DNA damage response pathway in cancer cells, including the analysis of PAR levels and the formation of γH2AX foci (a marker of DNA double-strand breaks).

-

In Vivo Efficacy: Conducting robust preclinical studies in relevant animal models of cancer (e.g., BRCA-mutant patient-derived xenografts) to evaluate its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.

The successful completion of these studies will be critical in validating this compound as a viable PARP inhibitor for cancer therapy and guiding its potential translation into clinical development.

References

An In-depth Technical Guide on the Potential Anti-inflammatory Properties of N-tert-Butyl-3-methoxybenzamide

Disclaimer: Scientific literature with specific experimental data on the anti-inflammatory properties of N-tert-Butyl-3-methoxybenzamide is not currently available. This guide is based on the known anti-inflammatory mechanisms of structurally related benzamide compounds and general principles of inflammation research. The experimental protocols and data presented are illustrative and intended to guide future research on this specific molecule.

Introduction

This compound is a chemical compound featuring a benzamide core structure with a tert-butyl group attached to the nitrogen and a methoxy group at the 3-position of the benzene ring. While research has indicated its potential as an anti-inflammatory agent, specific studies to elucidate its mechanisms of action and efficacy are lacking.[1] This document aims to provide a comprehensive overview of the potential anti-inflammatory properties of this compound by examining the activities of similar N-substituted benzamides and outlining the standard experimental approaches used to characterize such compounds.

The inflammatory process is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It involves a cascade of signaling pathways, the release of inflammatory mediators, and the recruitment of immune cells. Key players in this process include transcription factors like NF-κB, enzymes such as cyclooxygenases (COX), and signaling molecules like cytokines. Many anti-inflammatory drugs exert their effects by modulating these pathways. N-substituted benzamides, as a class, have been shown to interfere with some of these key inflammatory mechanisms, suggesting that this compound may share similar properties.

Potential Mechanisms of Anti-inflammatory Action

Based on the activity of related compounds, this compound could potentially exert anti-inflammatory effects through several mechanisms:

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. Some N-substituted benzamides have been reported to inhibit NF-κB activity. This inhibition can prevent the transcription of inflammatory mediators, thereby reducing the inflammatory response.

-

Modulation of Cyclooxygenase (COX) Enzymes: COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) typically target these enzymes. It is plausible that this compound could inhibit COX-2 activity, leading to a reduction in prostaglandin production.

-

Regulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a crucial role in amplifying and sustaining inflammatory reactions. The inhibition of NF-κB or other signaling pathways by this compound could lead to a downstream reduction in the production of these cytokines.

Illustrative Data on Anti-inflammatory Activity

The following tables present hypothetical quantitative data to illustrate how the anti-inflammatory effects of a compound like this compound would be presented. These are not actual experimental results for this specific molecule.

Table 1: Hypothetical IC50 Values for Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Line | Stimulant | IC50 (µM) |

| TNF-α | RAW 264.7 | LPS | 15.2 |

| IL-6 | THP-1 | LPS | 22.5 |

| IL-1β | PBMCs | LPS | 18.9 |

| PGE2 (via COX-2) | A549 | IL-1β | 8.7 |

Table 2: Hypothetical Inhibition of NF-κB Activation

| Cell Line | Assay | Stimulant | Concentration (µM) | % Inhibition |

| HEK293 | Luciferase Reporter | TNF-α | 1 | 15.3 |

| HEK293 | Luciferase Reporter | TNF-α | 10 | 45.8 |

| HEK293 | Luciferase Reporter | TNF-α | 50 | 82.1 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols that could be employed to investigate the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Cytokine Inhibition Assay

-

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in immune cells.

-

Cell Line: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1).

-

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

-

Calculate the percentage of cytokine inhibition for each concentration of the compound and determine the IC50 value.

-

Protocol 2: NF-κB Reporter Assay

-

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

-

Cell Line: Human embryonic kidney cells (HEK293) stably transfected with an NF-κB luciferase reporter construct.

-

Methodology:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL).

-

Incubate for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity.

-

Protocol 3: In Vivo Model of Acute Inflammation

-

Objective: To evaluate the anti-inflammatory efficacy of this compound in a living organism.

-

Animal Model: Male Swiss albino mice (20-25 g).

-

Methodology:

-

Acclimatize the animals for one week.

-

Divide the mice into groups (n=6 per group): Vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound.

-

Administer the test compound or vehicle orally 1 hour before inducing inflammation.

-

Induce acute inflammation by injecting 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

After the experiment, euthanize the animals and collect paw tissue for histological analysis or measurement of inflammatory markers.

-

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the anti-inflammatory actions of this compound.

Caption: Potential mechanism of action via NF-κB pathway inhibition.

Caption: Workflow for in vitro cytokine inhibition screening.

Conclusion and Future Directions

While this compound shows promise as a potential anti-inflammatory agent based on its chemical structure and the known activities of related benzamides, rigorous scientific investigation is required to confirm and characterize its properties. The experimental protocols and potential mechanisms outlined in this guide provide a framework for future research. Key future work should focus on:

-

In vitro screening: To determine the inhibitory effects on a wide range of inflammatory mediators and pathways.

-

Mechanism of action studies: To pinpoint the specific molecular targets of the compound.

-

In vivo efficacy: To assess its therapeutic potential in various animal models of inflammatory diseases.

-

Structure-activity relationship (SAR) studies: To optimize the chemical structure for improved potency and reduced toxicity.

The successful completion of these studies will be essential to validate the therapeutic potential of this compound as a novel anti-inflammatory drug.

References

Unveiling the Analgesic Potential of N-tert-Butyl-3-methoxybenzamide: A Prospective Technical Guide

Disclaimer: As of late 2025, dedicated research on the analgesic activity of N-tert-Butyl-3-methoxybenzamide is not extensively available in the public domain. This document serves as a prospective technical guide, outlining the anticipated experimental framework and potential findings based on the pharmacology of structurally related benzamide derivatives. The data presented herein is illustrative and intended to guide future research endeavors.

Introduction

This compound is a small molecule belonging to the substituted benzamide class of compounds.[1] Structurally, it features a central benzamide core with a methoxy group at the 3-position and a tert-butyl group attached to the amide nitrogen. While direct evidence is pending, the broader family of N-substituted benzamides has been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[2][3] This has led to the hypothesis that this compound may interact with biological targets within pain and inflammation pathways.[1] This guide provides a comprehensive overview of the methodologies and data presentation formats that would be critical in the evaluation of its analgesic potential.

Hypothesized Mechanism of Action & Signaling Pathway

The analgesic effects of substituted benzamides can be mediated through various mechanisms, including interaction with opioid receptors, modulation of ion channels, or inhibition of enzymes involved in the inflammatory cascade. A plausible, yet unconfirmed, mechanism for this compound could involve agonism at mu-opioid receptors, a common target for analgesic drugs. The binding of the compound would initiate a G-protein coupled signaling cascade, leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and subsequent modulation of ion channel activity to decrease neuronal excitability and pain transmission.

Experimental Protocols

A systematic evaluation of the analgesic activity of this compound would involve a tiered screening approach, progressing from in vitro assays to in vivo models of pain.

Experimental Workflow for Analgesic Screening

References

N-tert-Butyl-3-methoxybenzamide: A Technical Overview for Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-3-methoxybenzamide is a small molecule of interest within medicinal chemistry, though public-domain research on its specific biological activities and mechanisms of action remains limited. Its structural similarity to known bioactive compounds, particularly 3-methoxybenzamide (3-MBA), suggests potential as a modulator of cellular processes. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and synthesis. Due to the scarcity of direct biological data, this document also explores the well-documented activities of the closely related compound, 3-methoxybenzamide, as a potential analogue for understanding possible, yet unconfirmed, therapeutic applications. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of this compound and its derivatives.

Introduction

This compound is an organic compound featuring a benzamide core structure with a methoxy group at the 3-position and a tert-butyl group attached to the amide nitrogen.[1] While it is commercially available and has been noted as a potential anti-inflammatory and analgesic agent, there is a conspicuous absence of detailed pharmacological data and mechanistic studies in peer-reviewed literature.[2] The majority of available information pertains to its synthesis and its role as an intermediate in organic chemistry.

In contrast, the related compound 3-methoxybenzamide (3-MBA) has been identified as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and the bacterial cell division protein FtsZ.[3][4] This suggests that this compound may share similar biological targets, although this has not been experimentally verified. This guide will synthesize the available information on this compound and leverage data from 3-methoxybenzamide to provide a speculative but scientifically grounded perspective on its potential in medicinal chemistry.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 49834-28-8 |

| IUPAC Name | N-(tert-butyl)-3-methoxybenzamide |

| Appearance | White crystalline solid |

Synthesis of this compound

Several synthetic routes for this compound have been described, primarily involving the formation of an amide bond between a 3-methoxybenzoic acid derivative and tert-butylamine.[1]

General Synthesis Workflow

The synthesis of this compound can be conceptualized through the following general workflow, starting from 3-methoxybenzoic acid.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols

This is a common and efficient method for amide synthesis.

-

Activation of Carboxylic Acid: 3-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), to form the more reactive 3-methoxybenzoyl chloride.

-

Amidation: The resulting acid chloride is then reacted with tert-butylamine. This reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to drive the reaction to completion.

-

Workup and Purification: The reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

This method avoids the isolation of the acid chloride intermediate.

-

Reaction Setup: 3-methoxybenzoic acid and tert-butylamine are dissolved in an appropriate aprotic solvent (e.g., DCM, DMF).

-

Addition of Coupling Agent: A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to the mixture. Often, an additive like 1-hydroxybenzotriazole (HOBt) is included to improve efficiency and reduce side reactions.

-

Reaction and Purification: The reaction is stirred at room temperature until completion. The solid byproduct (dicyclohexylurea in the case of DCC) is removed by filtration. The filtrate is then subjected to an aqueous workup and purification as described for the acid chloride method.

Biological Activity and Potential Mechanisms of Action (by Analogy)

As previously stated, there is a lack of direct evidence for the biological activity of this compound. However, the structurally similar compound, 3-methoxybenzamide (3-MBA), has been studied as an inhibitor of PARP and the bacterial protein FtsZ. The following sections discuss these activities as a potential, though unconfirmed, framework for the action of this compound.

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[5] Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways. 3-MBA is a known inhibitor of PARP.[3]

Table of Biological Activity for 3-methoxybenzamide (Analogue)

| Target | Action | Cellular Effect | Potential Therapeutic Area |

| PARP | Inhibition | Impaired DNA repair, potentiation of DNA-damaging agents | Oncology |

| FtsZ (in bacteria) | Inhibition | Disruption of cell division | Antibacterial |

Hypothetical Signaling Pathway of PARP Inhibition

The following diagram illustrates the general mechanism of PARP inhibition in the context of DNA damage and repair.

Caption: Hypothetical mechanism of PARP inhibition by this compound.

Potential as an FtsZ Inhibitor

FtsZ is a protein that assembles into a ring structure at the site of cell division in bacteria and is essential for bacterial cytokinesis.[6] It is a promising target for the development of new antibacterial agents. 3-MBA has been shown to be a weak inhibitor of FtsZ, leading to filamentation and lysis of bacterial cells.[2][4] Structure-activity relationship studies on 3-MBA analogues have led to the discovery of more potent anti-staphylococcal compounds.[2] This suggests that this compound could be investigated for antibacterial properties.

Future Directions and Conclusion

This compound represents a molecule with underexplored potential in medicinal chemistry. The primary hurdle for its development is the lack of robust, publicly available data on its biological activity. Future research should focus on:

-

Systematic Biological Screening: Evaluating the compound against a panel of relevant biological targets, including PARP and FtsZ, to determine its activity profile.

-

Quantitative Assays: If activity is confirmed, determining key pharmacological parameters such as IC₅₀, EC₅₀, and Kᵢ values.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which it exerts any observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

References

- 1. Buy this compound | 49834-28-8 [smolecule.com]

- 2. Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-Butyl-3-methoxybenzamide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-3-methoxybenzamide is a versatile substituted benzamide with emerging significance in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications as a synthetic intermediate. Spectroscopic data is summarized for easy reference, and key synthetic pathways are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

This compound, with the molecular formula C₁₂H₁₇NO₂, is a white crystalline solid at room temperature.[1] Its structure, featuring a benzamide core substituted with a meta-methoxy group and an N-tert-butyl group, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Research indicates that compounds with the this compound scaffold may possess anti-inflammatory and analgesic properties.[1] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the synthesis and utilization of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented below for quick reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 49834-28-8 | [1] |

Note: Experimentally determined melting point, boiling point, and solubility data are not widely reported in the literature. Data for the analogous compound N-(tert-Butyl)benzamide includes a melting point of 134–135 °C.[2]

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | Aromatic protons: ~7.34-6.96 ppm (multiplet)tert-Butyl protons: ~1.46 ppm (singlet, 9H) | [1] |

| ¹³C NMR | No specific data available in the searched literature. | |

| Infrared (IR) | N-H stretch: 3300-3400 cm⁻¹C=O stretch: 1630-1680 cm⁻¹C-O stretch (methoxy): 1200-1300 cm⁻¹ | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 207Base Peak: m/z 57 ([C₄H₉]⁺) | [1] |

Synthesis of this compound

This compound can be reliably synthesized through several established methods. The two most common and effective routes are the acid chloride method and the use of a coupling agent.

Acid Chloride Method

This is a robust, two-step procedure that begins with the conversion of 3-methoxybenzoic acid to its corresponding acyl chloride, followed by amidation with tert-butylamine.[1]

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), add 3-methoxybenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene.

-

The resulting crude 3-methoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-methoxybenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of tert-butylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the same anhydrous solvent.

-

Cool the acyl chloride solution to 0 °C in an ice bath.

-

Add the tert-butylamine solution dropwise to the stirred acyl chloride solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Coupling Agent Method (DCC Coupling)

This method involves the direct coupling of 3-methoxybenzoic acid and tert-butylamine using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This approach can offer high yields, often in the range of 70-80%.[1]

References

N-tert-Butyl-3-methoxybenzamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for N-tert-Butyl-3-methoxybenzamide is limited. This guide provides a framework for assessing these properties based on established methodologies for analogous benzamide compounds and general guidelines for active pharmaceutical ingredients (APIs). The data presented in the tables are illustrative and may not represent the actual values for this compound.

Introduction

This compound (C₁₂H₁₇NO₂) is an organic compound featuring a benzamide core with a tert-butyl group attached to the nitrogen and a methoxy group at the 3-position of the benzene ring.[1] While research indicates potential anti-inflammatory and analgesic properties, detailed mechanisms of action are still under investigation.[1] Understanding the solubility and stability of this compound is a critical prerequisite for its development as a potential therapeutic agent, influencing formulation strategies, storage conditions, and ultimately, its bioavailability and efficacy.

This technical guide outlines the fundamental principles and experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | Typically a white crystalline solid | [1] |

Solubility Profile

The solubility of a compound is a crucial parameter in drug development, affecting its absorption and formulation. Benzamide derivatives, due to the presence of the hydrophobic benzene ring, often exhibit low aqueous solubility. However, they are generally more soluble in polar organic solvents.

Illustrative Solubility Data

The following table provides an example of how solubility data for this compound could be presented. Note: These values are hypothetical and for illustrative purposes only.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | < 0.1 | < 0.0005 |

| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | < 0.0005 |

| Ethanol | 25 | 15 - 25 | 0.072 - 0.121 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 0.241 |

| Polyethylene Glycol 400 (PEG 400) | 25 | 30 - 50 | 0.145 - 0.241 |

| Propylene Glycol | 25 | 20 - 40 | 0.096 - 0.193 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Profile

Stability testing is essential to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the API to conditions more severe than accelerated stability testing.[2] This helps to elucidate degradation pathways and develop stability-indicating analytical methods.[2]

Illustrative Forced Degradation Conditions and Potential Observations: Note: This table presents hypothetical outcomes.

| Stress Condition | Reagent/Condition | Time | Temperature | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 - 72 h | 60°C | Amide bond cleavage leading to 3-methoxybenzoic acid and tert-butylamine |

| Base Hydrolysis | 0.1 M NaOH | 24 - 72 h | 60°C | Amide bond cleavage leading to 3-methoxybenzoic acid and tert-butylamine |

| Oxidation | 3% H₂O₂ | 24 - 72 h | Room Temp | N-oxide formation, aromatic ring oxidation |

| Thermal | Dry Heat | 7 days | 80°C | Minimal degradation expected |

| Photostability | ICH Q1B options (e.g., 1.2 million lux hours) | Variable | Room Temp | Potential for photolytic degradation products |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Suitable solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.

-

Oxidative Degradation: Add a specified volume of hydrogen peroxide (e.g., 3%) to the stock solution. Store at room temperature and collect samples at different time intervals.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C). Dissolve samples taken at various time points for analysis.

-

Photolytic Degradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Protect control samples from light.

-